molecular formula C9H7ClO3 B3131202 Methyl 2-(3-chlorophenyl)-2-oxoacetate CAS No. 34966-50-2

Methyl 2-(3-chlorophenyl)-2-oxoacetate

Cat. No.: B3131202
CAS No.: 34966-50-2
M. Wt: 198.6 g/mol
InChI Key: LLOQGKAPBBNIPV-UHFFFAOYSA-N
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Description

“Methyl 2-(3-chlorophenyl)-2-oxoacetate” is a chemical compound. It is a derivative of the compound "methyl 2-(3-chlorophenyl)-2-cyanoacetate" . The compound is typically stored at a temperature of 4°C and is available in the form of a powder .


Synthesis Analysis

The synthesis of similar compounds often involves reactions of specific types of esters . For instance, the protodeboronation of alkyl boronic esters has been reported, which could potentially be relevant to the synthesis of "this compound" .

Scientific Research Applications

Synthesis and Spectral Analysis

Methyl 2-(3-chlorophenyl)-2-oxoacetate derivatives have been utilized in the synthesis and spectral analysis of various compounds. For instance, the synthesis and characterization of 1,4,5-trisubstituted 1,2,3-triazoles using similar compounds have been explored. These triazoles were characterized by spectroscopic methods like FT-IR, NMR, and TOF-MS spectrometry. Density Functional Theory (DFT) calculations provided insights into the structural properties of these compounds, and their stability and reactivity were assessed through frontier molecular orbital analysis (Ahmed et al., 2016).

Crystal Structure Investigations

The crystal structures of certain derivatives of this compound have been studied, revealing information about molecular structures and stabilization through intermolecular hydrogen bonding interactions. These studies are crucial in understanding the molecular electrostatic potential and the electrophilic and nucleophilic sites of the molecules (Ahmed et al., 2020).

Synthesis of Radiolabeled Compounds

Carbon-14 labeled methyl 2-chloro-2-oxoacetate, a compound similar to this compound, has been synthesized as a convenient reagent for labeling organic molecules. This synthesis is particularly useful in the context of radiolabeled compounds for scientific research (Burrell et al., 2009).

Anticancer Activity

Derivatives of this compound have been synthesized with potential anticancer activity. These compounds have been tested for their ability to inhibit the proliferation of cancer cells, highlighting their significance in medicinal chemistry and cancer research (Rayes et al., 2019).

Polymerization and Material Science

In the field of material science, this compound derivatives have been used in the polymerization of cyclic monomers. This has implications for the development of new materials with specific properties (Moszner et al., 2003).

Synthesis of Novel Heterocyclic Compounds

The synthesis of novel heterocyclic compounds using this compound derivatives has been explored. These compounds have potential applications in various fields, including pharmaceuticals and agrochemicals (Bekircan et al., 2015).

Safety and Hazards

“Methyl 2-(3-chlorophenyl)-2-oxoacetate” may have similar safety and hazards to “Methyl 2-chlorophenylacetate”, which is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle this compound with appropriate safety measures, including wearing protective gloves, clothing, and eye/face protection .

Properties

IUPAC Name

methyl 2-(3-chlorophenyl)-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO3/c1-13-9(12)8(11)6-3-2-4-7(10)5-6/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLOQGKAPBBNIPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)C1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701293780
Record name Methyl 3-chloro-α-oxobenzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701293780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34966-50-2
Record name Methyl 3-chloro-α-oxobenzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34966-50-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-chloro-α-oxobenzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701293780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Pyridium chlorochromate (32.4 g, 150.00 mmol, 2.01 equiv.) was added to a solution of (R)-Methyl 2-(3-chlorophenyl)-2-hydroxyacetate (15 g, 74.77 mmol, 1.00 equiv) in dichloromethane (500 mL). The resulting solution was stirred at about 30° C. for about 2 hours, and then fresh pyridinium chlorochromate (16.4 g, 75.93 mmol, 1.02 equiv.) was added. The resulting solution was stirred at about 30° C. for about 16 hours, and then fresh pyridinium chlorochromate (16.4 g, 75.93 mmol, 1.02 equiv) was added. The resulting solution was stirred at about 30° C. for about 16 hours, and then concentrated in vacuo. The resulting crude residue was purified by silica gel column chromatography (ethyl acetate/petroleum ether (1:20)) to give the title product as a yellow solid (13.8 g; yield=91%). 1H NMR (300 MHz, DMSO-d6) δ: 8.02 (t, J=1.8 Hz, 1H), 7.98 (m, 1H) 7.95 (m, 1H), 7.64 (d, J=7.8 Hz, 1H), 3.94 (s, 3H).
Quantity
32.4 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
16.4 g
Type
reactant
Reaction Step Two
Quantity
16.4 g
Type
reactant
Reaction Step Three
Yield
91%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-(3-chlorophenyl)-2-oxoacetate
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